molecular formula C14H10BrClO B8648999 (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone

(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone

Cat. No.: B8648999
M. Wt: 309.58 g/mol
InChI Key: WSFSGMFJQAVADA-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is an aromatic ketone compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-chlorophenyl)acyl chloride and p-toluene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.

    Electrophilic aromatic substitution: The acylium ion then reacts with p-toluene, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • 5-Bromo-2-chloro-4’-ethoxybenzophenone

Comparison: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a p-tolyl group This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

Molecular Formula

C14H10BrClO

Molecular Weight

309.58 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H10BrClO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3

InChI Key

WSFSGMFJQAVADA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of compound 5-bromo-2-chlorobenzoic acid (20 g, 85.5 mmol) in 200 mL of CH2Cl2 containing oxalyl chloride (11.2 mL) was added 0.5 mL of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred overnight and then the volatiles were removed under reduced pressure. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 150 mL of toluene, the solution was cooled to −10° C. Then AlCl3 (22.4 g, 170 mmol) was added while insuring the temperature did not exceed 0° C. HCl gas emission was trapped by passing the gas over a stirred concentrated NaOH solution. HPLC-MS revealed the reaction to be 98% complete after the addition was finished. The reaction was quenched by pouring over ice. The suspension was diluted with H2O and extracted 3× with CH2Cl2. The combined organic extracts were washed 2× with 1N HCl, 1× with H2O, 2× with 1M NaOH, and 2× with brine prior to drying over Na2SO4. After removal of the volatiles, crystallization of the crude product from ethanol (80 mL) yielded intermediate AG (16 g).
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20 g
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200 mL
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11.2 mL
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22.4 g
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0.5 mL
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